Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, or 1,3-diketones . One common method includes the reaction of aminopyrazoles with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired product. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Scientific Research Applications
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The compound’s ability to interact with various biological targets underlies its diverse pharmacological effects.
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Zaleplon: A sedative agent used for treating insomnia.
Indiplon: Another sedative with similar applications.
Ocinaplon: An anxiolytic agent.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. This compound stands out due to its unique combination of biological and photophysical properties, making it a versatile compound in both medicinal and material sciences .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWFJFNCDMGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716764 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353498-59-5 | |
Record name | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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